molecular formula C23H14O B569639 Benzo[g]chrysene-9-carbaldehyde CAS No. 159692-75-8

Benzo[g]chrysene-9-carbaldehyde

Cat. No. B569639
M. Wt: 306.364
InChI Key: KJZYFJWBEKPCNF-UHFFFAOYSA-N
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Description

Benzo[g]chrysene-9-carbaldehyde is a chemical compound with the molecular formula C23H14O and a molecular weight of 306.36 . It is used in cancer research as a bioactive molecule .


Synthesis Analysis

The synthesis of benzo[g]chrysene has been investigated in several studies. One study used chrysene and benz[a]anthracene as starting materials . Another study developed a method to synthesize polysubstituted benzo[g]chrysene according to controlling the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions .


Molecular Structure Analysis

The molecular structure of Benzo[g]chrysene-9-carbaldehyde is represented by the SMILES notation O=Cc1cc2ccccc2c3c4ccccc4c5ccccc5c13 . This notation provides a way to represent the structure of the molecule in a text format.


Physical And Chemical Properties Analysis

Benzo[g]chrysene-9-carbaldehyde has a molecular weight of 306.36 . More specific physical and chemical properties may be available in specialized chemical databases or literature.

Scientific Research Applications

Environmental Contaminants and Carcinogenesis Research has shown that benzo[g]chrysene is a potent carcinogen found in the environment. A study highlighted the formation and nucleotide excision repair of covalent DNA adducts formed by the DNA-reactive metabolite of benzo[g]chrysene in human fibroblasts. This study emphasized the role of the p53 tumor suppressor gene in controlling the repair process of DNA adducts caused by exposure to benzo[g]chrysene, thereby reducing the maximum levels of adducts achieved and potentially minimizing the appearance of benzo[g]chrysene adducts in human cells (Lloyd & Hanawalt, 2002).

Pharmacological Activities Benzochromenes, closely related to benzo[g]chrysene derivatives, have been isolated from natural sources and evaluated for their pharmacological activities. Notably, one study identified benzochromenes with significant activity against Leishmania mexicana and Trypanosoma cruzi parasites, showcasing the potential of such compounds in developing therapeutic agents (Erosa-Rejón et al., 2010).

Synthetic Chemistry and Material Sciences Benzo[g]chrysene derivatives have been explored for their unique photophysical properties, offering insights into novel synthetic pathways and material applications. A study demonstrated the synthesis of polysubstituted benzo[g]chrysene through controlled stoichiometry involving diphenylacetypene and phenylacetaldehyde derivatives. These derivatives exhibited remarkable liquid crystallinity and strong emission peaks, indicating potential applications in materials science and organic electronics (Bai et al., 2016).

Safety And Hazards

According to the safety data sheet for Benzo[g]chrysene, it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . More specific safety and hazard information may be available in specialized chemical databases or literature.

properties

IUPAC Name

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene-17-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O/c24-14-15-9-10-16-11-12-21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)23(21)22(16)13-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFOPCLHRUWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC(=C5)C=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[g]chrysene-9-carbaldehyde

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